2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one
CAS No.: 918108-19-7
Cat. No.: VC16933245
Molecular Formula: C10H8INOS
Molecular Weight: 317.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918108-19-7 |
|---|---|
| Molecular Formula | C10H8INOS |
| Molecular Weight | 317.15 g/mol |
| IUPAC Name | 2-[(3-iodophenyl)methyl]-1,2-thiazol-3-one |
| Standard InChI | InChI=1S/C10H8INOS/c11-9-3-1-2-8(6-9)7-12-10(13)4-5-14-12/h1-6H,7H2 |
| Standard InChI Key | LUAMXMKELMPXSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)I)CN2C(=O)C=CS2 |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one features a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The 3-iodophenylmethyl group is attached to the nitrogen atom at position 2, while the ketonic oxygen resides at position 3 (Figure 1). The iodine atom at the para position of the phenyl ring introduces steric bulk and electronic effects, potentially influencing reactivity and biological interactions .
Table 1: Physicochemical Properties of 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one
The iodine substituent contributes to the molecule’s high molecular weight and lipophilicity, which may enhance membrane permeability and bioavailability compared to non-halogenated analogs .
Synthetic Pathways and Methodological Considerations
Hantzsch Thiazole Synthesis
The Hantzsch reaction is a plausible route for synthesizing this compound. This method involves the condensation of a ketone with a thioamide in the presence of an oxidizing agent. For 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one, the reaction could proceed as follows:
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Step 1: React 3-iodophenylacetonitrile with elemental sulfur and ammonia to form the corresponding thioamide.
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Step 2: Cyclize the thioamide with α-bromoacetophenone under basic conditions to yield the thiazole ring .
Key Reaction
Alternative Routes
Recent advances in thiazole synthesis, such as microwave-assisted cyclization or catalysis by chitosan-grafted polymers, could improve yields and reduce reaction times . For instance, the use of iodine as a cyclizing agent in ethanol under reflux conditions has been effective for analogous thiazoles .
Biological Activities and Mechanism of Action
Anticancer Activity
Thiazoles bearing halogenated phenyl groups demonstrate cytotoxicity via tubulin polymerization inhibition or apoptosis induction . For example, compound 22 (3,4-dichlorophenyl-thiazole) exhibits an IC₅₀ of 2.01 µM against HT29 colon cancer cells . The 3-iodophenyl group in 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one may similarly disrupt microtubule dynamics or DNA repair mechanisms.
Table 2: Inferred Anticancer Activity Against Common Cell Lines
| Cell Line | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5–10 µM | Tubulin inhibition |
| HepG2 (Liver Cancer) | 8–12 µM | Apoptosis induction |
| A549 (Lung Cancer) | 10–15 µM | Reactive oxygen species |
Pharmacokinetic and Toxicity Profiling
Toxicity Considerations
Halogenated thiazoles often exhibit dose-dependent hepatotoxicity and nephrotoxicity. For instance, compound 19 (IC₅₀ >1000 mM) showed selectivity but required toxicity mitigation through structural optimization . Preliminary safety studies for 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one should prioritize hepatic enzyme assays and in vivo tolerability tests.
Future Directions and Research Gaps
Target Identification
Molecular docking studies against tubulin (PDB: 1SA0) or GABA receptors (PDB: 6X3T) could elucidate binding modes. The iodine atom’s polarizability may facilitate halogen bonding with key residues, as seen in related antitubercular agents .
Synthetic Optimization
Exploring green chemistry approaches, such as solvent-free reactions or biocatalysis, could enhance the sustainability of large-scale synthesis.
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